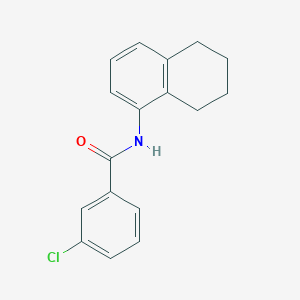
3-chloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, making it an interesting target for further investigation.
Mécanisme D'action
The mechanism of action of 3-chloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide involves its interaction with the GABA-A receptor. This compound has been shown to bind to a specific site on the receptor, leading to an increase in the activity of the receptor. This increase in activity can result in various biochemical and physiological effects, such as sedation and anxiolysis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide are diverse and depend on the specific experimental conditions. Some of the reported effects include sedation, anxiolysis, muscle relaxation, and anticonvulsant activity. These effects are thought to be mediated by the compound's interaction with the GABA-A receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-chloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide in lab experiments is its specificity for the GABA-A receptor. This allows for more targeted investigations into the role of this receptor in various physiological processes. However, one limitation of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 3-chloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide. One area of interest is in the development of more selective compounds that can target specific subtypes of the GABA-A receptor. Another area of research is in the investigation of the role of this compound in various disease states, such as anxiety disorders and epilepsy. Additionally, there is potential for the use of this compound as a tool in drug discovery, as it can serve as a starting point for the development of new therapeutics that target the GABA-A receptor.
Conclusion:
In conclusion, 3-chloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, making it an interesting target for further investigation. The synthesis method, scientific research application, mechanism of action, advantages and limitations for lab experiments, and future directions of 3-chloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide have been discussed in this paper.
Méthodes De Synthèse
The synthesis of 3-chloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide involves the reaction of 3-chlorobenzoyl chloride with 5,6,7,8-tetrahydro-1-naphthylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
3-chloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has been studied for its potential use in various scientific research applications. One area of research is in the field of neuroscience, where this compound has been shown to have an effect on the GABA-A receptor. This receptor is involved in the regulation of anxiety, sleep, and other physiological processes, making it a potential target for therapeutic interventions.
Propriétés
IUPAC Name |
3-chloro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c18-14-8-3-7-13(11-14)17(20)19-16-10-4-6-12-5-1-2-9-15(12)16/h3-4,6-8,10-11H,1-2,5,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZHSOVIVYRMCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

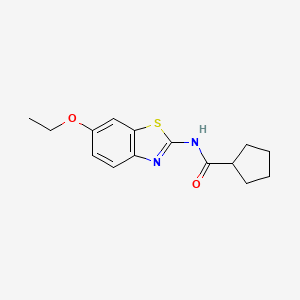
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5834207.png)
![1-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-4-piperidinecarboxylic acid](/img/structure/B5834218.png)
![1-(2-methyl-1H-indol-3-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5834224.png)

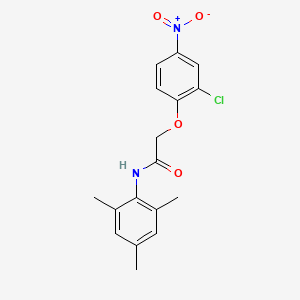
![N-[4-(dimethylamino)benzyl]-6-methyl-2-pyridinamine](/img/structure/B5834249.png)

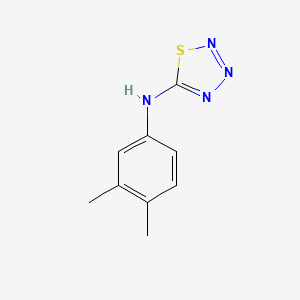
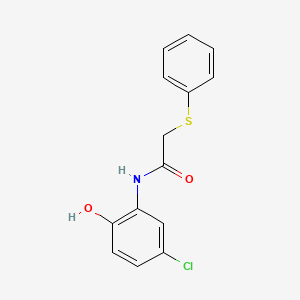

![4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-nitrophenol](/img/structure/B5834312.png)
![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5834317.png)
![3-[(2-bromophenoxy)methyl]-N-isopropylbenzamide](/img/structure/B5834319.png)